molecular formula C10H11BrF2O B8001950 1-Bromo-2-n-butyloxy-3,5-difluorobenzene

1-Bromo-2-n-butyloxy-3,5-difluorobenzene

Cat. No.: B8001950
M. Wt: 265.09 g/mol
InChI Key: JSBRGKMUIOBLBH-UHFFFAOYSA-N
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Description

1-Bromo-2-n-butyloxy-3,5-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, two fluorine atoms, and a butyloxy group

Preparation Methods

The synthesis of 1-Bromo-2-n-butyloxy-3,5-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3,5-difluorobenzene and n-butanol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

    Procedure: The mixture is heated to promote the substitution reaction, where the butyloxy group is introduced to the benzene ring. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

    Purification: The product is purified by column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Bromo-2-n-butyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The butyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine atom, yielding difluorobenzene derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Scientific Research Applications

1-Bromo-2-n-butyloxy-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-n-butyloxy-3,5-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the butyloxy group can engage in hydrogen bonding or hydrophobic interactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

1-Bromo-2-n-butyloxy-3,5-difluorobenzene can be compared with other similar compounds such as:

    1-Bromo-3,5-difluorobenzene: Lacks the butyloxy group, making it less versatile in certain reactions.

    1-Bromo-2,3-difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.

    1-Bromo-2,6-difluorobenzene: Similar in structure but with different electronic properties due to the position of the fluorine atoms.

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-bromo-2-butoxy-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRGKMUIOBLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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